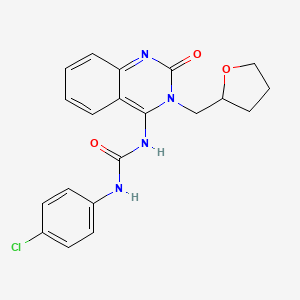![molecular formula C15H10ClNO2S B2436644 2-Chloro-3-[(2-thienylmethyl)amino]naphthoquinone CAS No. 331462-34-1](/img/structure/B2436644.png)
2-Chloro-3-[(2-thienylmethyl)amino]naphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-[(2-thienylmethyl)amino]naphthoquinone (CTN) is a synthetic compound that has received attention in various fields of scientific research. It is also known as 1,4-Naphthalenedione, 2-chloro-3-[(2-thienylmethyl)amino]-;2-chloro-3-{[(thiophen-2-yl)methyl]amino}-1,4-dihydronaphthalene-1,4-dione . The molecular formula of CTN is C15H10ClNO2S and it has a molecular weight of 303.76 .
Molecular Structure Analysis
The crystal structure of CTN is orthorhombic, with a = 16.9808 (14) Å, b = 7.5227 (6) Å, c = 20.8027 (16) Å, and V = 2657.4 (4) Å^3 . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters are provided in the referenced paper .Wissenschaftliche Forschungsanwendungen
Crystallography
The crystal structure of CTN has been studied and published . Understanding the crystal structure of a compound is crucial for predicting its physical properties and potential applications.
Antifungal Activity
Derivatives with similar structure to CTN have shown high antifungal activity against Candida albicans and Aspergillus niger . This suggests that CTN could potentially be used in the development of antifungal drugs.
Antimicrobial Activity
Naphthoquinones, the class of compounds to which CTN belongs, have been reported to have antimicrobial properties . Therefore, CTN could potentially be used in the development of new antimicrobial drugs.
Antitumoral Activity
Naphthoquinones have also been reported to have antitumoral properties . This suggests that CTN could potentially be used in cancer treatment.
Synthesis of Nitrogen Naphthoquinones Derivatives
CTN could be used in the synthesis of nitrogen naphthoquinones derivatives . These derivatives have been reported to have various biological effects associated with redox properties and other mechanisms.
Treatment of Angiogenesis-related Diseases
The 3-chloro-2-(N,N-dimethylaminoethylamino)-1,4-naphthoquinone, a derivative of CTN, has been synthesized and the biological studies indicate that it could be a potential therapeutic agent in the treatment of angiogenesis-related diseases .
Eigenschaften
IUPAC Name |
2-chloro-3-(thiophen-2-ylmethylamino)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2S/c16-12-13(17-8-9-4-3-7-20-9)15(19)11-6-2-1-5-10(11)14(12)18/h1-7,17H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFNWENBULYACV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide](/img/structure/B2436564.png)
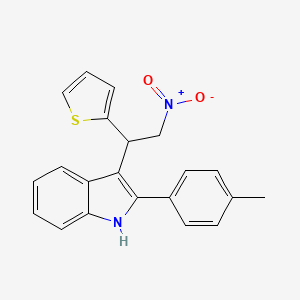
![3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2436566.png)
![1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione](/img/structure/B2436570.png)

![N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride](/img/structure/B2436572.png)
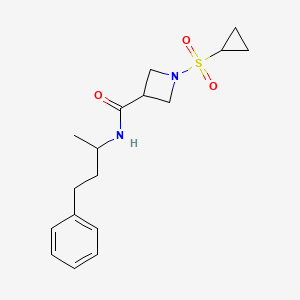
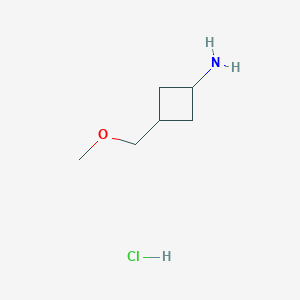

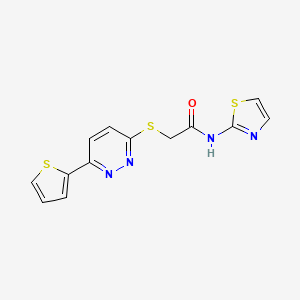
![(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2436579.png)
![Methyl N-(2,3-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2436580.png)

